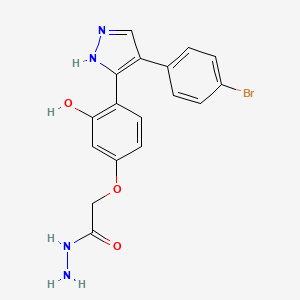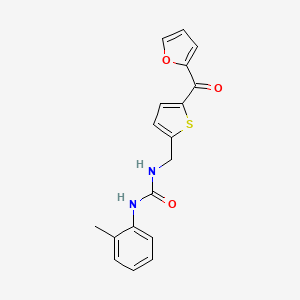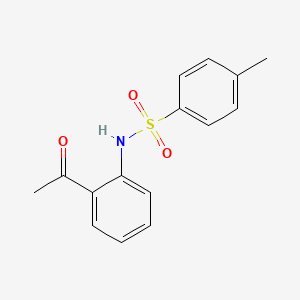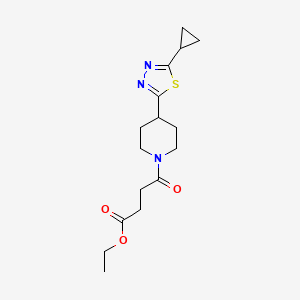
2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide” is a hydrazone derivative of 4-bromophenylacetic acid . It is synthesized by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . At least 19 of these hydrazones are known .
Synthesis Analysis
The synthesis of “this compound” involves refluxing the methyl ester of 4-bromophenylacetic acid with hydrazine . This forms a hydrazone derivative. Further hydrazone derivatives are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the refluxing of the methyl ester of 4-bromophenylacetic acid with hydrazine to form a hydrazone derivative . Further hydrazone derivatives are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Aplicaciones Científicas De Investigación
Antimicrobial Applications
This compound, through its derivatives, has shown promising antimicrobial properties. In the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, esterification and subsequent reactions led to compounds evaluated for antibacterial and antifungal activities. Notably, the derivatives exhibited significant activity against various microbes, suggesting their potential as antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antiviral Activity
Another study explored the synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Despite the absence of specific antiviral activity in the tested compounds, this research underscores the interest in modifying and understanding the compound's structure for potential antiviral applications (Shahar Yar et al., 2009).
Antimycobacterial and Anticancer Activity
Further investigations into pyrazoline-5-ones and similar derivatives have highlighted their antimycobacterial and anticancer activities. For instance, specific derivatives demonstrated good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, as well as potential cytotoxic activities against cancer cell lines, opening avenues for therapeutic applications (Ali & Yar, 2007).
Corrosion Inhibition
Interestingly, pyrazoline derivatives have also been explored for their corrosion inhibition properties. Studies on mild steel in acidic media have demonstrated that these compounds can significantly inhibit corrosion, suggesting their utility in industrial applications to protect against acid attack (Lgaz et al., 2018).
Propiedades
IUPAC Name |
2-[4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3/c18-11-3-1-10(2-4-11)14-8-20-22-17(14)13-6-5-12(7-15(13)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFPSCNLPJEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)
![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)

![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
